5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into pyrazole derivatives, such as 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, focuses on the synthesis and crystal structure to understand their chemical and physical properties better. For example, Xu and Shi (2011) detailed the synthesis and crystal structure of a closely related compound, showcasing the importance of structural analysis in understanding the compound's properties and potential applications (Cunjin Xu & Yan-Qin Shi, 2011).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of pyrazole derivatives have been explored, indicating their potential in medical and pharmaceutical applications. Bhat et al. (2016) synthesized a series of pyrazole derivatives and evaluated their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility as potential antimicrobial agents (Manjunatha Bhat et al., 2016).
Molecular Structures and Supramolecular Assembly
The exploration of molecular structures and supramolecular assembly of pyrazole derivatives helps in understanding their chemical behavior and potential for material science applications. Cuartas et al. (2017) reported on the synthetic sequence, molecular structures, and supramolecular assembly of reduced bipyrazoles from a simple pyrazole precursor, contributing to the field of molecular engineering and design (Viviana Cuartas et al., 2017).
Chemotherapeutic Applications
Additionally, the compound's derivatives have been investigated for their potential chemotherapeutic applications, focusing on their cytotoxic properties and potential as anticancer agents. For instance, research into the synthesis, characterization, and evaluation of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has highlighted their potential antimicrobial activity and lack of cytotoxic activity, paving the way for their use in biomedicine (A. Hamed et al., 2020).
Properties
IUPAC Name |
5-methyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-10(2)11(8-15)7-13-14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZJNNNRWOMSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381530 | |
Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-40-5 | |
Record name | 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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